alpha-(2-Aminophenyl)benzylamine

Chiral resolution Asymmetric synthesis Pharmaceutical intermediates

alpha-(2-Aminophenyl)benzylamine is a 1,2‐diamine featuring a benzhydrylamine core with an aniline‑type amino group at the ortho position. This substitution pattern creates a bifunctional scaffold that serves as a versatile intermediate for pharmaceutical targets, particularly those requiring chirality and bidentate coordination.

Molecular Formula C13H14N2
Molecular Weight 198.269
CAS No. 61057-85-0
Cat. No. B2592451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(2-Aminophenyl)benzylamine
CAS61057-85-0
Molecular FormulaC13H14N2
Molecular Weight198.269
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2N)N
InChIInChI=1S/C13H14N2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,13H,14-15H2
InChIKeySJCSSVLZFASSLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





alpha-(2-Aminophenyl)benzylamine (CAS 61057-85-0): Ortho-Diamine Building Block for Chiral Drug Synthesis


alpha-(2-Aminophenyl)benzylamine [1] is a 1,2‐diamine featuring a benzhydrylamine core with an aniline‑type amino group at the ortho position. This substitution pattern creates a bifunctional scaffold that serves as a versatile intermediate for pharmaceutical targets, particularly those requiring chirality and bidentate coordination [1]. The compound is commercially available in both racemic and enantiomerically enriched forms, underpinning its utility in early‑stage drug discovery and process development .

Why Generic Substitution Fails for alpha-(2-Aminophenyl)benzylamine (CAS 61057-85-0) in Research Procurement


Unlike simple benzylamines or anilines, alpha-(2-aminophenyl)benzylamine presents a stereogenic benzylic carbon and two distinct amino groups. This combination allows site‑selective derivatization and stereodiscrimination that cannot be replicated by positional isomers (e.g., 4‑aminobenzhydrylamine) or by non‑chiral diamines such as ethylenediamine [1]. Consequently, substituting the compound with a generic analog risks losing both the desired enantioselectivity in asymmetric synthesis and the specific coordination geometry required for medicinal chemistry leads [1].

Quantitative Differentiation Evidence for alpha-(2-Aminophenyl)benzylamine (CAS 61057-85-0) vs. Analogues


Enantiomeric Purity Advantage in Chiral Resolution vs. Prior Art

The (S)-enantiomer of alpha-(2-aminophenyl)benzylamine can be obtained with 97% enantiomeric excess (ee) and 32% yield via diastereomeric salt formation with L-(+)-tartaric acid in a methanol/toluene mixed solvent [1]. Prior art resolution methods in ethanol reportedly gave lower optical purity and recovery, making the described procedure the benchmark for accessing highly enantiopure material [1]. High‑strength quantitative comparator data for the prior method are not publicly available; therefore this evidence is classified as class‑level inference.

Chiral resolution Asymmetric synthesis Pharmaceutical intermediates

Documented Synthetic Route Yield Exceeding 80%

A supplier‑documented synthesis via reduction of 2‑aminobenzophenone oxime delivers alpha-(2-aminophenyl)benzylamine in 84% yield . This compares favorably with yields typically observed for reductive amination routes to analogous benzhydrylamines (60–75%, literature survey [1]), indicating a robust and scalable entry point for procurement of multi‑gram quantities. The exact comparative data are drawn from general class behaviour; therefore this evidence is tagged as cross‑study comparable.

Process chemistry Reductive amination Building block synthesis

Minimum Commercial Purity Outperforms Generic Amine Benchmarks

Multiple catalog suppliers specify a minimum purity of 98% for alpha-(2-aminophenyl)benzylamine . In contrast, commodity benzylamine and aniline typically carry purity specifications of 95–97% (reagent grade) . The higher and consistently reported purity reduces the burden of further purification prior to use in sensitive reactions such as metal‑catalyzed couplings or enantioselective transformations.

Quality control Chemical purity Procurement specification

Optimal Application Scenarios for alpha-(2-Aminophenyl)benzylamine (CAS 61057-85-0) Based on Quantified Differentiation


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

When drug discovery programs require a chiral benzhydrylamine scaffold with orthogonal amino groups, optically active alpha-(2-aminophenyl)benzylamine (97% ee) enables construction of enantiomerically pure products without additional resolution steps, as demonstrated by Sumitomo Chemical’s tartaric acid resolution method [1].

Multigram Procurement of Building Blocks for Parallel Medicinal Chemistry

The documented 84% synthetic yield from 2‑aminobenzophenone oxime [1] allows cost‑effective, scalable supply of the racemic compound, supporting high‑throughput synthesis of libraries where the ortho‑diamine core is essential for target engagement.

Sensitive Catalytic Reactions Requiring High Purity Feedstock

In metal‑catalyzed cross‑couplings or asymmetric hydrogenations where trace amine impurities poison the catalyst, the 98% minimum purity specification [1] ensures robust and reproducible performance, reducing the need for in‑house purification and avoiding catalyst deactivation.

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